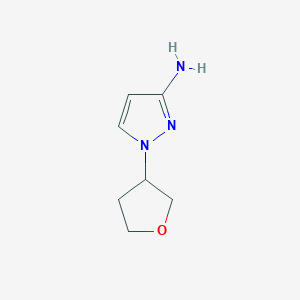

1-(oxolan-3-yl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(oxolan-3-yl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a pyrazole derivative that has shown promising results in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various pyrazole derivatives, which were characterized using a range of spectroscopic techniques and X-ray crystallography. These compounds have shown potential biological activity against breast cancer and microbes, indicating their relevance in medicinal chemistry and drug design (Titi et al., 2020).

Catalytic and Synthetic Applications

A novel route for the large-scale preparation of an oxazolidinone antibacterial candidate demonstrates the utility of pyrazole derivatives in synthesis. The process involves selective C–N coupling and mild deamination, showcasing the role of pyrazole derivatives in facilitating complex synthetic pathways in an environmentally benign and cost-effective manner (Yang et al., 2014).

Asymmetric Synthesis

Pyrazole derivatives have been utilized in the asymmetric synthesis of biologically active heterocycles, demonstrating their importance in the development of enantioselective synthetic methods. This highlights their role in producing compounds with potential therapeutic applications (Enders et al., 2012).

Heterocyclic Synthesis

The use of [(1,3-dioxolan-2-ylidene)methyl]phosphonates and -phosphinates in transforming amines to various heterocyclic compounds showcases the versatility of pyrazole derivatives in heterocyclic synthesis. This provides a foundation for the development of new compounds with diverse biological activities (Neidlein & Eichinger, 1992).

Antioxidant Agents

The synthesis of new fused pyrazole derivatives bearing the indole moiety and their evaluation as antioxidant agents indicate the potential of pyrazole derivatives in contributing to the discovery of new antioxidant compounds. This is crucial for developing treatments for diseases associated with oxidative stress (El‐Mekabaty et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlight the role of pyrazole derivatives in the development of new agrochemicals and antibiotics. This demonstrates their significance in addressing global challenges related to agriculture and infectious diseases (Deohate & Palaspagar, 2020).

Relay Oxidation Strategy

The development of a copper-catalyzed relay oxidation strategy for the synthesis of pyrazoles emphasizes the role of pyrazole derivatives in facilitating novel synthetic methodologies. This contributes to the advancement of green chemistry by employing inexpensive catalysts and environmentally friendly oxidants (Tang et al., 2014).

Propiedades

IUPAC Name |

1-(oxolan-3-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKLHKNLUJHIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2618034.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2618037.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)

![3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618045.png)